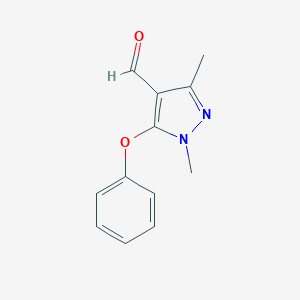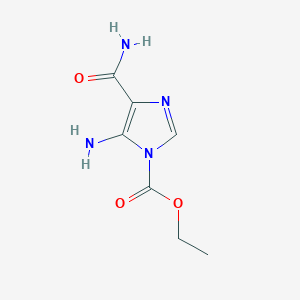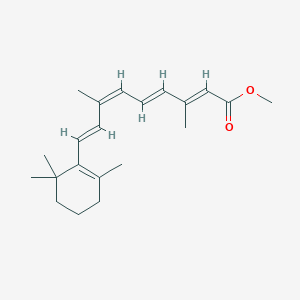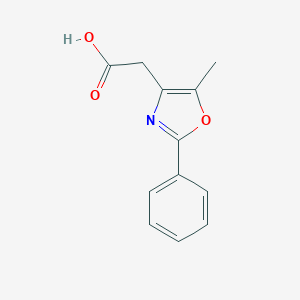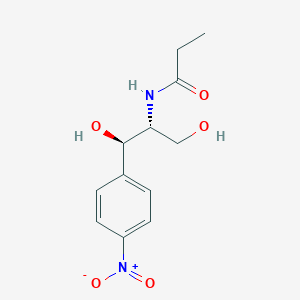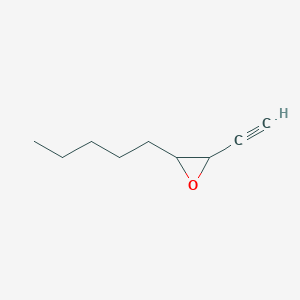
Pinostilbene
Descripción general
Descripción
Pinostilbeno es un análogo de éter monometílico del conocido nutracéutico resveratrol. Ambos compuestos tienen propiedades que promueven la salud, pero el resveratrol se metaboliza rápidamente y tiene baja biodisponibilidad. La O-metilación mejora la estabilidad y la biodisponibilidad del resveratrol, dando como resultado el pinostilbeno .
Mecanismo De Acción
El pinostilbeno ejerce sus efectos a través de varios objetivos y vías moleculares. Se ha demostrado que inhibe la activación y la translocalización de los receptores de andrógenos en las células de cáncer de próstata, reduciendo el nivel de proteína y la expresión génica aguas abajo de los receptores de andrógenos . Además, el pinostilbeno suprime la adipogénesis en las células 3T3-L1 a través de la activación de la vía de señalización de la proteína quinasa activada por AMP (AMPK) y la inhibición de las vías de señalización dependientes de la insulina de la proteína quinasa activada por mitógeno (MAPK) y la proteína quinasa B (AKT) .
Análisis Bioquímico
Biochemical Properties
Pinostilbene interacts with various enzymes and proteins in biochemical reactions. It is produced by O-methyltransferases (OMTs) in plants . The engineering of a resveratrol OMT from Vitis vinifera (VvROMT) has been reported, which has the highest catalytic efficiency in di-methylating resveratrol to yield pterostilbene .
Cellular Effects
This compound exhibits inhibitory effects on colon cancer cells . It also modulates the expression of key signaling proteins related to cell proliferation and apoptosis . Furthermore, this compound has been found to have neuroprotective effects in SH-SY5Y cells .
Molecular Mechanism
This compound directly binds to androgen receptor (AR) and inhibits its activation and translocalization . It also reduces the protein level and downstream gene expression of AR .
Temporal Effects in Laboratory Settings
This compound has shown to significantly inhibit lipid and triglyceride accumulation without cytotoxicity over time in laboratory settings .
Metabolic Pathways
This compound is involved in the metabolic pathways of resveratrol. O-methylation improves the stability and bioavailability of resveratrol . In metabolic studies, it was reported that this compound is the major metabolite of pterostilbene, which is produced by the gut microbiota demethylase in the mouse colon .
Transport and Distribution
The pharmacokinetics of this compound was studied in rats after intravenous and oral administrations. The bioavailability was very low (1.87%), the Cmax was estimated to be 89.1 ng/mL and was reached from 15 to 240 min .
Subcellular Localization
In normal conditions, AR, to which this compound binds, is distributed evenly throughout the LNCaP cell
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
El pinostilbeno se puede sintetizar mediante la O-metilación del resveratrol. Esta reacción está catalizada por O-metiltransferasas (OMT) en las plantas. La ingeniería de una O-metiltransferasa de resveratrol de Vitis vinifera ha demostrado la mayor eficiencia catalítica en la dimetilación del resveratrol para producir pterostilbeno . Las condiciones de reacción suelen implicar el uso de enzimas purificadas y S-adenosil metionina (SAM) como donante de metilo, incubadas en la oscuridad a 30 °C durante 24 horas .
Métodos de Producción Industrial
La producción industrial de pinostilbeno implica el uso de biocatalizadores para aumentar la eficiencia y el rendimiento del proceso de O-metilación. El uso de enzimas modificadas y condiciones de reacción optimizadas puede mejorar significativamente la producción de pinostilbeno .
Análisis De Reacciones Químicas
Tipos de Reacciones
El pinostilbeno experimenta varias reacciones químicas, que incluyen:
Oxidación: El pinostilbeno se puede oxidar para formar varios productos de oxidación.
Reducción: Las reacciones de reducción pueden convertir el pinostilbeno en sus formas reducidas.
Sustitución: El pinostilbeno puede sufrir reacciones de sustitución donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.
Sustitución: Las reacciones de sustitución a menudo implican el uso de agentes halogenantes y nucleófilos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación del pinostilbeno puede producir varias quinonas y otros productos de oxidación .
Aplicaciones Científicas De Investigación
El pinostilbeno tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo para estudiar reacciones de O-metilación y catálisis enzimática.
Biología: Investigado por sus propiedades antioxidantes y antiinflamatorias.
Medicina: Se estudia por su potencial para prevenir y tratar diversas enfermedades, incluidos el cáncer y las enfermedades cardiovasculares.
Industria: Se utiliza en el desarrollo de nutracéuticos y alimentos funcionales
Comparación Con Compuestos Similares
El pinostilbeno es similar a otros estilbenos, como el resveratrol y el pterostilbeno. Tiene propiedades únicas que lo distinguen de estos compuestos:
Resveratrol: El pinostilbeno tiene una mejor estabilidad y biodisponibilidad en comparación con el resveratrol debido a la O-metilación.
Compuestos Similares
- Resveratrol
- Pterostilbeno
- Epsilon-viniferina
- Piceatannol
Propiedades
IUPAC Name |
3-[(E)-2-(4-hydroxyphenyl)ethenyl]-5-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-18-15-9-12(8-14(17)10-15)3-2-11-4-6-13(16)7-5-11/h2-10,16-17H,1H3/b3-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWZXOMQXYWKBS-NSCUHMNNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)O)C=CC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1)O)/C=C/C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420234 | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42438-89-1 | |
| Record name | Pinostilbene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=42438-89-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pinostilbene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042438891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pinostilbene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 42438-89-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PINOSTILBENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4PAK325BEM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


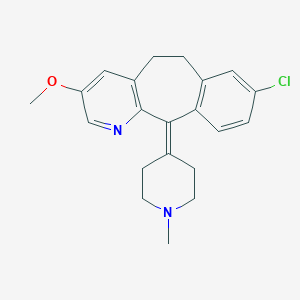
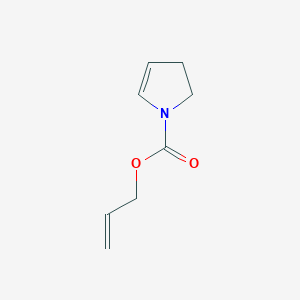
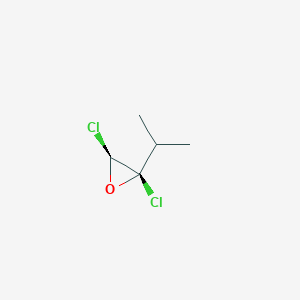
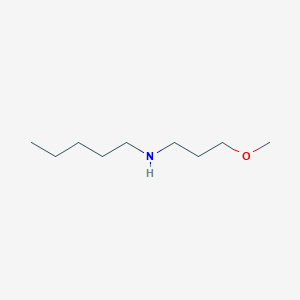
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
